molecular formula C8H7BF3NO2 B14071703 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol

6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Katalognummer: B14071703
Molekulargewicht: 216.95 g/mol
InChI-Schlüssel: QJDPOJPITDIMIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, an amino group, and a benzo[c][1,2]oxaborol core, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the use of boron reagents and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of boron reagents and catalysts, as well as the reaction environment, are critical factors in the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its oxaborol core, which imparts distinct chemical properties and biological activities. This core structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C8H7BF3NO2

Molekulargewicht

216.95 g/mol

IUPAC-Name

1-hydroxy-4-(trifluoromethyl)-3H-2,1-benzoxaborol-6-amine

InChI

InChI=1S/C8H7BF3NO2/c10-8(11,12)6-1-4(13)2-7-5(6)3-15-9(7)14/h1-2,14H,3,13H2

InChI-Schlüssel

QJDPOJPITDIMIM-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=CC(=CC(=C2CO1)C(F)(F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.